molecular formula C16H2Cl8O8Sr B12665183 strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate CAS No. 94275-91-9

strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate

Cat. No.: B12665183
CAS No.: 94275-91-9
M. Wt: 693.4 g/mol
InChI Key: QKNAXGUUANCRDC-UHFFFAOYSA-L
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Description

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate is a chemical compound that belongs to the class of strontium salts It is derived from 2-carboxy-3,4,5,6-tetrachlorobenzoic acid, a chlorinated aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate typically involves the reaction of strontium hydroxide or strontium carbonate with 2-carboxy-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and purity of the product. The final product is typically purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol group under appropriate conditions.

    Complexation Reactions: Strontium can form complexes with other ligands, altering the chemical properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used under controlled conditions.

    Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with strontium.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the aromatic ring.

    Reduction: The major product is the corresponding alcohol.

    Complexation: The products are strontium-ligand complexes with varying stability and solubility.

Scientific Research Applications

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds and coordination polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in bone health due to the presence of strontium.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, strontium ions can interact with bone cells, promoting bone formation and reducing bone resorption. The chlorinated aromatic ring can also interact with specific proteins, affecting their function and stability.

Comparison with Similar Compounds

Strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate can be compared with other similar compounds such as:

    Strontium ranelate: Used in the treatment of osteoporosis, it has a different mechanism of action and therapeutic profile.

    Strontium hydrogen 3,4,5,6-tetrachlorophthalate: Another strontium salt with similar structural features but different chemical properties and applications.

    4-Nitrobenzoate Strontium Complexes: These compounds have different substituents on the aromatic ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of strontium and the chlorinated aromatic carboxylate, which imparts distinct chemical and biological properties.

Properties

CAS No.

94275-91-9

Molecular Formula

C16H2Cl8O8Sr

Molecular Weight

693.4 g/mol

IUPAC Name

strontium;2-carboxy-3,4,5,6-tetrachlorobenzoate

InChI

InChI=1S/2C8H2Cl4O4.Sr/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2

InChI Key

QKNAXGUUANCRDC-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Sr+2]

Origin of Product

United States

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